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Compound of Interest

Compound Name:
n-Pentyl-2,2,3,3,4,4,5,5,5-d9

Alcohol

CAS No.: 148587-12-6

Cat. No.: B1149251 Get Quote

Executive Summary & Chemical Identity
n-Pentyl-d9 alcohol (CAS 148587-12-6) is a specific isotopologue of 1-pentanol where the

aliphatic tail is fully deuterated, but the

-methylene group (adjacent to the hydroxyl moiety) remains protonated. This unique labeling
pattern (

) renders the molecule a powerful probe for mechanistic studies, allowing researchers to
observe the chemical environment of the alcohol "headgroup" via

H NMR without spectral interference from the lipophilic "tail."

Chemical Definition[1][2][3][4][5]
IUPAC Name:

-nonadeuteriopentan-1-ol

Common Nomenclature: n-Pentyl-d9 alcohol; 1-Pentanol-d9 (tail-labeled)

Molecular Formula:

Molecular Weight: ~97.20 g/mol [1][2]
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Structural Schematic:

H NMR Characteristics: The "Silent" Tail
In a standard proton NMR experiment, n-Pentyl-d9 alcohol exhibits a simplified spectrum

compared to native 1-pentanol. The deuteration effectively "silences" the alkyl chain (positions

C2 through C5), leaving only the

-methylene and hydroxyl protons visible.

Spectral Features

Position Group

Chemical Shift
(

, ppm)*

Multiplicity
(Theoretical)

Multiplicity
(Observed)

C1 (

)
3.60 - 3.65

Quintet (

)

Broad Singlet /

Broad Quintet

OH
1.5 - 4.0

(Variable)
Singlet / Broad

Singlet (conc.

dependent)

C2 (

)
Silent N/A No Signal

C3-C5 Silent N/A No Signal

*Chemical shifts referenced to TMS in

.

The -Methylene Coupling Phenomenon
In native 1-pentanol, the

-CH

appears as a triplet (

Hz) due to coupling with the
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-CH

. In the d9-isotopologue, the

-position is occupied by deuterium (

H, Spin

).

Coupling Constant Scaling: The gyromagnetic ratio of deuterium is roughly 1/6.5 that of

protium. Therefore, the vicinal coupling constant

Hz.

Multiplicity Rule: The splitting follows the

rule. With two

-deuterons (

), the

-CH

signal splits into a 1:2:3:2:1 quintet.

Observation: Due to the small coupling constant (~1.1 Hz) and the quadrupolar relaxation

broadening of the adjacent deuterium, this quintet often collapses into a broad singlet or a

poorly resolved multiplet on standard 300/400 MHz instruments.

C NMR Characteristics: Isotope Effects &
Multiplicities
The

C spectrum of n-Pentyl-d9 is significantly more complex than the proton spectrum due to
Carbon-Deuterium (

) coupling and Isotope Shifts.
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Signal Multiplicity ( )
Carbon nuclei directly bonded to deuterium will split according to the

rule.

Carbon Label
Splitting
Pattern

Intensity Ratio (Hz)

C1
Singlet (or weak

multiplet*)
1

N/A (See

-effect)

C2 Quintet 1:2:3:2:1 ~20 - 22

C3 Quintet 1:2:3:2:1 ~20 - 22

C4 Quintet 1:2:3:2:1 ~20 - 22

C5 Septet 1:3:6:7:6:3:1 ~20 - 22

*C1 may show broadening or small splitting due to two-bond coupling (

) to the

-deuterons.

Isotope Shifts ( )
Deuterium substitution causes an upfield shift (lower frequency) in the

C resonances compared to the native alcohol. This is known as the Deuterium Isotope Effect.

-Shift (Direct C-D): Large upfield shift (~0.3 - 0.5 ppm per D).

-Shift (Neighboring D): The C1 carbon (protonated) will appear slightly upfield (approx 0.1 -
0.15 ppm) relative to native 1-pentanol due to the adjacent

group.

Experimental Protocol: Purity & Structure
Verification

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149251?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To validate the identity and isotopic purity of n-Pentyl-d9, the following self-validating protocol is

recommended.

Solvent Selection Strategy
Avoid:

or

if you need to quantify the hydroxyl proton (exchangeable).

Preferred:

(Chloroform-d) or

.

Note: In

, the hydroxyl proton exchange is slowed, often revealing

coupling between the OH and the

-CH

.

Acquisition Parameters (Critical)
Deuterated carbons have significantly longer spin-lattice relaxation times (

) and reduced Nuclear Overhauser Effect (NOE) due to the lack of directly attached protons.

Pulse Sequence: Inverse Gated Decoupling (typically zgig on Bruker) to suppress NOE for

quantitative

C.

Relaxation Delay (D1): Must be increased (30s - 60s) to ensure full relaxation of deuterated

carbons if quantitative integration is required. For standard structural ID, a standard 2s delay

is sufficient, but signal intensities of C2-C5 will be artificially low.
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Workflow Visualization
The following diagram outlines the logic flow for verifying the isotopic enrichment of the sample.

Start: n-Pentyl-d9 Sample

Acquire 1H NMR
(CDCl3, 16 scans)

Analyze 3.6 ppm Region
(Alpha-CH2)

Is Alpha Signal
a Broad Singlet/Quintet?

Analyze 0.8 - 1.6 ppm Region
(Alkyl Chain)

Are Alkyl Signals
< 2% of Alpha Integral?

Yes

FAIL:
Wrong Isomer

(Check C1 labeling)

No (Triplet observed)

PASS:
High Isotopic Purity

Yes

FAIL:
Low Enrichment

(Significant Protonation)

No
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Caption: Logic flow for validating the isotopic structure and purity of n-Pentyl-d9 alcohol using

1H NMR integration ratios.

Applications in Drug Development[3][8]
Metabolic Stability Assays: The

-protons allow researchers to monitor the oxidation of the alcohol to the aldehyde/carboxylic
acid (Valeric acid-d9) via

H NMR, while the deuterated tail prevents downstream metabolic products (like

-oxidation) from complicating the aliphatic region of the spectrum.

Membrane Dynamics: In lipid bilayer studies, n-Pentyl-d9 serves as a probe where the

headgroup location is visible (

H NOESY) but the tail does not contribute to the "lipid clutter" of the membrane interior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: NMR Spectral Profiling of n-Pentyl-d9
Alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1149251#nmr-spectral-characteristics-of-n-pentyl-d9-
alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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